![molecular formula C19H11Cl2F3N2O B2633606 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide CAS No. 1092343-54-8](/img/structure/B2633606.png)

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

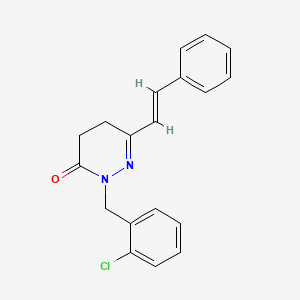

The compound “4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of analogues of this compound was accomplished by arylation of the requisite Boc-protected amine cores with 3-trifluorophenyl iodide utilizing the 2-isobutyrylcyclohexanone/CuI system, followed by 1,1′-thiocarbonyldiimidazole-assisted coupling with 4-methylpyridin-2-amine .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound are thought to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Wirkmechanismus

Target of Action

A structurally similar compound, ml267, is reported to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential for bacterial cell viability and virulence .

Mode of Action

The related compound ml267 is known to exhibit submicromolar inhibition of bacterial sfp-pptase . This suggests that 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide may also interact with its targets to inhibit their function.

Biochemical Pathways

The inhibition of pptases by the related compound ml267 is known to attenuate secondary metabolism in bacteria . This suggests that this compound may also affect secondary metabolic pathways in its target organisms.

Pharmacokinetics

The related compound ml267 has been studied for its in vitro absorption, distribution, metabolism, and excretion, as well as its in vivo pharmacokinetic profiles . These studies could provide insights into the potential ADME properties of this compound.

Result of Action

The related compound ml267 is known to thwart bacterial growth and attenuate the production of an sfp-pptase-dependent metabolite . This suggests that this compound may have similar effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, making it suitable for oral administration. However, this compound is still in the early stages of development and further studies are needed to determine its safety and efficacy in humans. In addition, this compound may have limitations in certain types of cancer where BTK is not a major driver of tumor growth.

Zukünftige Richtungen

There are several potential future directions for 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide research. One area of interest is its potential as a treatment for autoimmune diseases, particularly those that are refractory to current therapies. Another area of interest is its potential as a combination therapy with other targeted agents for cancer treatment. Further studies are also needed to determine the optimal dosing and treatment duration for this compound.

Synthesemethoden

The synthesis of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide involves a series of chemical reactions, starting with the reaction of 4-chlorobenzoyl chloride with 4-chloroaniline to produce 4-chloro-N-(4-chlorophenyl)benzamide. This compound then undergoes a reaction with 3-chloro-5-(trifluoromethyl)pyridine-2-amine to produce the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound.

Wissenschaftliche Forschungsanwendungen

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)benzamide has been the subject of several scientific studies due to its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory effects and potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. This compound has also been studied for its potential as a treatment for cancer, specifically lymphoma and leukemia.

Safety and Hazards

The compound is harmful if swallowed, harmful in contact with skin, may cause respiratory irritation, and is harmful if inhaled. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. If it comes in contact with skin, it should be washed off with plenty of soap and water. Breathing dust, fume, gas, mist, vapors, or spray should be avoided .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl2F3N2O/c20-14-5-7-15(8-6-14)26-18(27)12-3-1-11(2-4-12)17-16(21)9-13(10-25-17)19(22,23)24/h1-10H,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZYIKDGXMZXCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2633523.png)

![1-(4-Methylbenzenesulfonyl)-4-[2-(methylsulfanyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2633525.png)

![N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2633528.png)

![N-Methyl-N-[2-(6-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2633529.png)

![N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633530.png)

![N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2633531.png)

![N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2633532.png)

![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2633536.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2633542.png)

![3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2633543.png)